molecular formula C12H24NO2P B140855 Diallyl N,N-diisopropylphosphoramidite CAS No. 126429-21-8

Diallyl N,N-diisopropylphosphoramidite

Cat. No.: B140855
CAS No.: 126429-21-8
M. Wt: 245.3 g/mol
InChI Key: QBLCHHSGJTUNSJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Diallyl N,N-diisopropylphosphoramidite is known to be employed as a phosphorylating reagent . It can be used for reactions involved in the phosphitylation of alcohols . This interaction with alcohols suggests that this compound may interact with enzymes, proteins, and other biomolecules that have alcohol groups.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a phosphorylating reagent . It can participate in the phosphitylation of alcohols, deallylation for the synthesis of nucleoside phosphoramidite, and posphitylation and stereoselective Pudovik rearrangement . These reactions suggest that this compound may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diallyl N,N-diisopropylphosphoramidite can be synthesized through the reaction of diallyl phosphite with diisopropylamine under controlled conditions . The reaction typically involves the use of a base, such as sodium hydride, to facilitate the formation of the phosphoramidite bond. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Diallyl N,N-diisopropylphosphoramidite undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Diallyl N,N-diisopropylphosphoramidite is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share similar applications but differ in their reactivity and the specific conditions required for their use .

Properties

IUPAC Name

N-bis(prop-2-enoxy)phosphanyl-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24NO2P/c1-7-9-14-16(15-10-8-2)13(11(3)4)12(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLCHHSGJTUNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405573
Record name Diallyl N,N-diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126429-21-8
Record name Diallyl N,N-diisopropylphosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl diisopropylphosphoramidite
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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